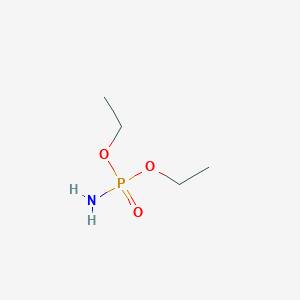
Ammonium hexachloroiridate(IV)
Descripción general
Descripción
Ammonium hexachloroiridate(IV) is a chemical compound that has been studied for various applications, including its use as an oxidizing agent and its potential in antitumor treatments. The compound has been shown to have effects on the development of certain types of cancer in mice and has been observed to inhibit the blastogenic transformation of human lymphocytes .
Synthesis Analysis
The synthesis of related ammonium hexachlorometallate(IV) complex salts, such as those of platinum metals, involves thermal decomposition in a nitrogen atmosphere. The decomposition of these complex salts typically yields the respective metals as the final residue . While the specific synthesis of ammonium hexachloroiridate(IV) is not detailed in the provided papers, similar methods may be applicable.
Molecular Structure Analysis
The molecular structure of bis(diisopropylammonium) hexachloroiridate(IV) has been determined to crystallize in a monoclinic centrosymmetric space group. The compound features two crystallographically independent [IrCl6]2− anions, each located on a center of symmetry, and two crystallographically independent diisopropylammonium cations. Weak hydrogen bonding occurs between the cations and anions, forming layers parallel to the bc plane .
Chemical Reactions Analysis
The chemical reactions of ammonium hexachloroiridate(IV) include its photochemical reaction, which produces a product that has been found to retard the rate of development of Ehrlich ascites carcinoma and L1210 leukemia in mice. This indicates that the compound or its reaction products can interact with biological systems, affecting cell proliferation and potentially DNA, RNA, and protein synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of ammonium hexachloroiridate(IV) are not directly described in the provided papers. However, studies on similar compounds, such as ammonium hexachlorozirconate(IV), show that these types of compounds can undergo reactions like ammonolysis in gaseous ammonia at room temperature and vaporize at elevated temperatures . The thermal stability and decomposition characteristics of related hexachlorometallate(IV) salts suggest that ammonium hexachloroiridate(IV) may have similar properties, with the final decomposition products being the respective metals .
Aplicaciones Científicas De Investigación
Isolation of Iridium from Ores
- Application Summary : Ammonium hexachloroiridate(IV) is a key intermediate in the isolation of iridium from ores . Most other metals form insoluble sulfides when aqueous solutions of their chlorides are treated with hydrogen sulfide, but [IrCl6]2− resists ligand substitution .
- Methods of Application : The compound is prepared in the laboratory by the addition of ammonium chloride to an aqueous solution of sodium hexachloroiridate. The salt is poorly soluble, like most other ammonium hexachlorometallates .
- Results or Outcomes : Upon heating under hydrogen, the solid salt converts to the metal: (NH4)2[IrCl6] + 2 H2 → Ir + 6 HCl + 2 NH3 .
Thermal Decomposition Studies
- Application Summary : Ammonium hexachloroiridate(IV) has been used in studies investigating its thermal decomposition .
- Methods of Application : Thermal decomposition of (NH4)3[IrCl6]·H2O, (NH4)2[IrCl6] and (NH4)2[IrBr6] in reductive and inert atmospheres has been investigated in situ using quick-EXAFS and temperature-resolved powder X-ray diffraction .
- Results or Outcomes : For the first time, (NH4)2[Ir(NH3)Cl5] and (NH4)2[Ir(NH3)Br5] have been proven as intermediates of thermal decomposition of (NH4)3[IrCl6]·H2O, (NH4)2[IrCl6] and (NH4)2[IrBr6] .
Generation of Iridium Complexes
- Application Summary : Ammonium hexachloroiridate(IV) is used to generate various iridium complexes .
- Methods of Application : The specific methods of application can vary widely depending on the desired iridium complex. Typically, this involves reacting Ammonium hexachloroiridate(IV) with other reagents under controlled conditions .
- Results or Outcomes : The outcome is the formation of a variety of iridium complexes, which can have a wide range of applications in areas such as catalysis, materials science, and more .
Catalytic Production of Hydrogen
- Application Summary : Ammonium hexachloroiridate(IV) is used for catalytic production of hydrogen .
- Methods of Application : While the specific methods can vary, this typically involves using Ammonium hexachloroiridate(IV) as a catalyst in a reaction that produces hydrogen .
- Results or Outcomes : The result is the efficient production of hydrogen, which is a clean and renewable source of energy .
Antiferromagnetic Studies
- Application Summary : The electronic structure of ammonium hexachloroiridate(IV) has attracted much attention. Its magnetic moment is less than that calculated for one electron .
- Methods of Application : This result is interpreted as the result of antiferromagnetic coupling between Ir centers mediated by Cl—Cl interactions .
- Results or Outcomes : Electron spin resonance studies reveal that more than half of the spin density resides on chloride, thus the description of the complex as Ir (IV) is an oversimplification .
Preparation of High Purity Iridium
Safety And Hazards
Propiedades
IUPAC Name |
diazanium;hexachloroiridium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.2H3N/h6*1H;;2*1H3/q;;;;;;+4;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNOUTCTZQNGEN-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8IrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937632 | |
| Record name | Diammonium hexachloroiridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red powder, slightly soluble in water; [MSDSonline] | |
| Record name | Ammonium chloroiridate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7944 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ammonium hexachloroiridate(IV) | |
CAS RN |
16940-92-4 | |
| Record name | Iridate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexachloroiridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium hexachloroiridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)









